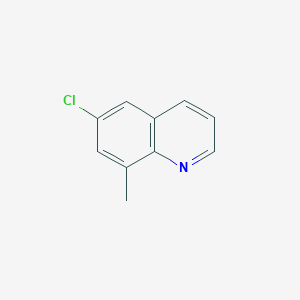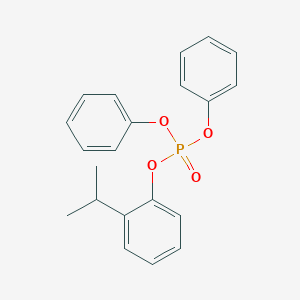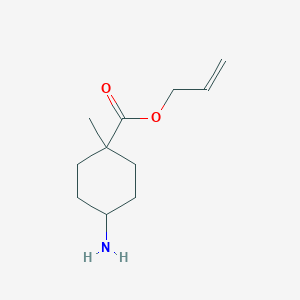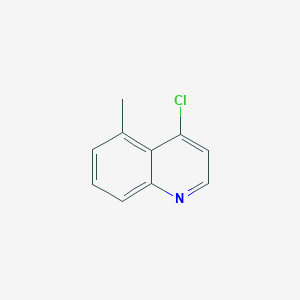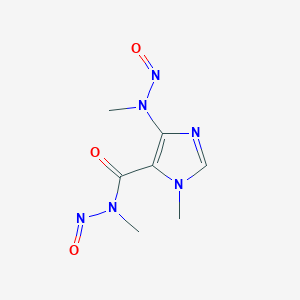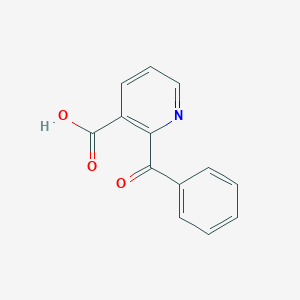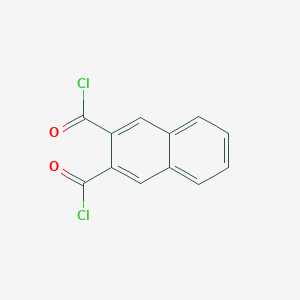
Naphthalene-2,3-dicarbonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2,3-dicarbonyl Chloride (NDC) is a versatile organic compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in most organic solvents and has a molecular weight of 261.64 g/mol. NDC is widely used in the synthesis of various organic compounds and has numerous applications in scientific research.
Mecanismo De Acción
Naphthalene-2,3-dicarbonyl Chloride acts as an acylating agent and is involved in the acylation of various organic compounds. It reacts with nucleophiles to form acylated products. The mechanism of action of Naphthalene-2,3-dicarbonyl Chloride involves the formation of an intermediate acyl chloride, which reacts with the nucleophile to form the acylated product.
Efectos Bioquímicos Y Fisiológicos
Naphthalene-2,3-dicarbonyl Chloride has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antitumor activity and has been investigated as a potential anticancer agent. Naphthalene-2,3-dicarbonyl Chloride has also been shown to exhibit antimicrobial activity and has been investigated as a potential antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Naphthalene-2,3-dicarbonyl Chloride has numerous advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, Naphthalene-2,3-dicarbonyl Chloride is highly reactive and requires careful handling. It is also toxic and should be handled with appropriate safety precautions.
Direcciones Futuras
There are numerous future directions for research involving Naphthalene-2,3-dicarbonyl Chloride. One potential area of research is the development of new synthetic routes for Naphthalene-2,3-dicarbonyl Chloride. Another potential area of research is the investigation of the potential applications of Naphthalene-2,3-dicarbonyl Chloride in drug discovery. Additionally, the investigation of the mechanism of action of Naphthalene-2,3-dicarbonyl Chloride and its effects on various biological systems is an area of potential future research.
Conclusion
Naphthalene-2,3-dicarbonyl Chloride is a versatile organic compound that has numerous applications in scientific research. It is widely used in the synthesis of various organic compounds and has been investigated for its potential biological activity. Naphthalene-2,3-dicarbonyl Chloride has numerous advantages for use in lab experiments, but requires careful handling due to its reactivity and toxicity. There are numerous potential future directions for research involving Naphthalene-2,3-dicarbonyl Chloride, and further investigation of its properties and applications is warranted.
Métodos De Síntesis
Naphthalene-2,3-dicarbonyl Chloride is synthesized by the reaction of naphthalene-2,3-dicarboxylic acid with thionyl chloride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization to obtain pure Naphthalene-2,3-dicarbonyl Chloride.
Aplicaciones Científicas De Investigación
Naphthalene-2,3-dicarbonyl Chloride has numerous applications in scientific research. It is widely used in the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. Naphthalene-2,3-dicarbonyl Chloride is also used as a reagent in the synthesis of other organic compounds such as benzimidazoles and quinazolines.
Propiedades
Número CAS |
149039-46-3 |
|---|---|
Nombre del producto |
Naphthalene-2,3-dicarbonyl Chloride |
Fórmula molecular |
C12H6Cl2O2 |
Peso molecular |
253.08 g/mol |
Nombre IUPAC |
naphthalene-2,3-dicarbonyl chloride |
InChI |
InChI=1S/C12H6Cl2O2/c13-11(15)9-5-7-3-1-2-4-8(7)6-10(9)12(14)16/h1-6H |
Clave InChI |
FRUFZAAMHBICBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)C(=O)Cl |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)C(=O)Cl |
Sinónimos |
2,3-NAPHTHALENEDICARBONYL DICHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)
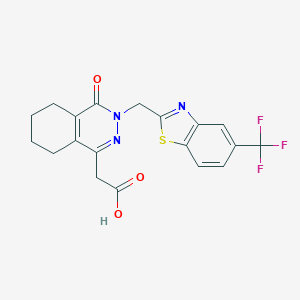
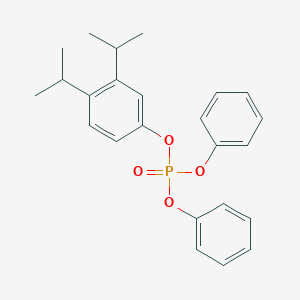
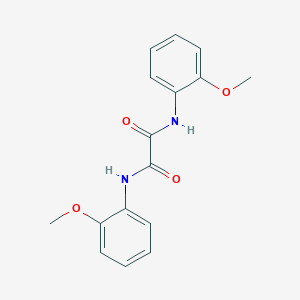
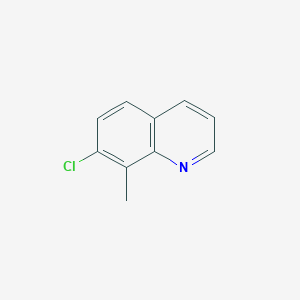
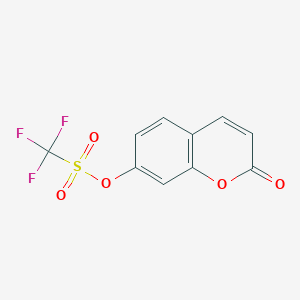
![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)
![ethyl 5-[(5-ethoxycarbonyl-2-hydroxy-6-morpholin-4-yl-4-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-hydroxy-2-morpholin-4-yl-4-oxo-1H-pyridine-3-carboxylate](/img/structure/B132770.png)
